molecular formula C17H17N3O2 B11006571 N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide

N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11006571
M. Wt: 295.34 g/mol
InChI Key: SQCHJSQLXPRURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a quinoline and pyrrole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

    Formation of the Quinoline Moiety: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Pyrrole Moiety: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Quinoline and Pyrrole: The final step involves coupling the quinoline and pyrrole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions could target the quinoline moiety, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions could occur at the methoxy group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Thiols, amines, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the pyrrole moiety

    Reduction: Reduced derivatives of the quinoline moiety

    Substitution: Substituted derivatives at the methoxy group

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific biological target. Generally, compounds with quinoline and pyrrole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes. The methoxy group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Pyrrole Derivatives: Such as porphyrins, which are important in biological systems (e.g., heme).

    Methoxy-Substituted Compounds: Such as methoxyflavones, which have various biological activities.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C17H17N3O2/c1-22-15-5-4-13-10-14(12-18-16(13)11-15)19-17(21)6-9-20-7-2-3-8-20/h2-5,7-8,10-12H,6,9H2,1H3,(H,19,21)

InChI Key

SQCHJSQLXPRURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.